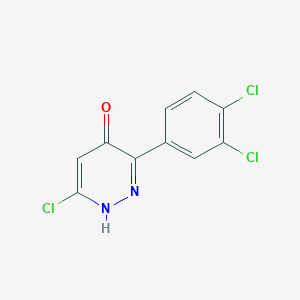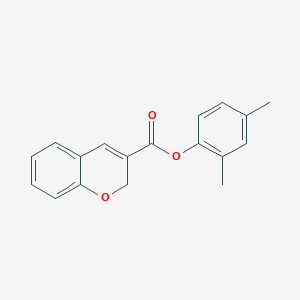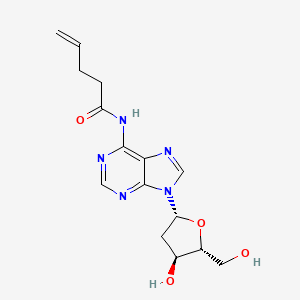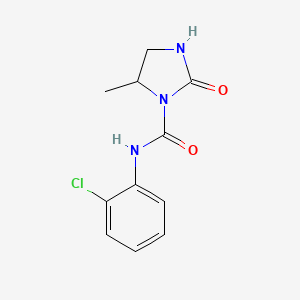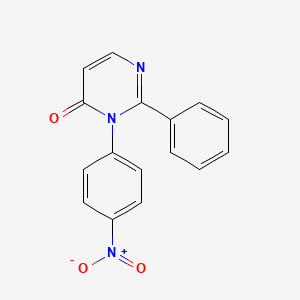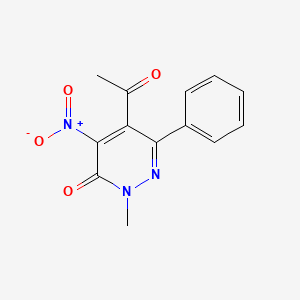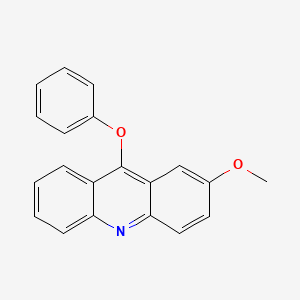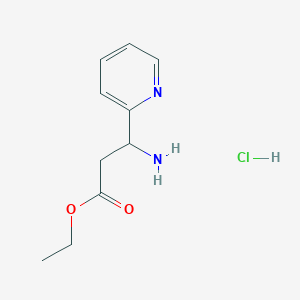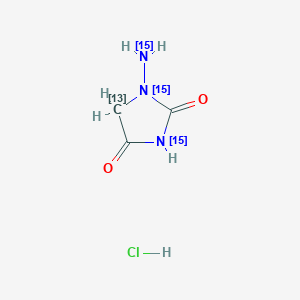
1-Aminohydantoin hydrochloride-13C,15N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminohydantoin hydrochloride-13C,15N3 is a labeled compound used primarily in scientific research. It is a stable isotope-labeled version of 1-Aminohydantoin hydrochloride, which is a derivative of hydantoin. The compound is characterized by the presence of isotopes carbon-13 and nitrogen-15, making it valuable for various analytical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminohydantoin hydrochloride-13C,15N3 typically involves the incorporation of isotopically labeled precursors. The general synthetic route includes the reaction of labeled hydantoin with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and stringent reaction conditions to ensure the desired isotopic incorporation and product purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminohydantoin hydrochloride-13C,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert it into hydantoin derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted hydantoin derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed: The major products formed from these reactions include various substituted and functionalized hydantoin derivatives, which can be further utilized in different research and industrial applications .
Aplicaciones Científicas De Investigación
1-Aminohydantoin hydrochloride-13C,15N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a labeled reagent in analytical chemistry for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling
Mecanismo De Acción
The mechanism of action of 1-Aminohydantoin hydrochloride-13C,15N3 involves its incorporation into various biochemical pathways due to its labeled isotopes. The compound interacts with molecular targets and pathways similar to its non-labeled counterpart, allowing researchers to study its behavior and transformations in detail. The labeled isotopes enable precise tracking and quantification of the compound in complex biological and chemical systems .
Comparación Con Compuestos Similares
1-Aminohydantoin hydrochloride: The non-labeled version of the compound.
1-Aminohydantoin hydrochloride-13C: Labeled with carbon-13 only.
1-Aminohydantoin hydrochloride-15N: Labeled with nitrogen-15 only
Uniqueness: 1-Aminohydantoin hydrochloride-13C,15N3 is unique due to its dual isotopic labeling, which provides enhanced analytical capabilities compared to single-labeled or non-labeled compounds.
Propiedades
Fórmula molecular |
C3H6ClN3O2 |
|---|---|
Peso molecular |
155.52 g/mol |
Nombre IUPAC |
1-(15N)azanyl-(513C,1,3-15N2)1,3-diazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1+1,4+1,5+1,6+1; |
Clave InChI |
WEOHANUVLKERQI-KFNULFQGSA-N |
SMILES isomérico |
[13CH2]1C(=O)[15NH]C(=O)[15N]1[15NH2].Cl |
SMILES canónico |
C1C(=O)NC(=O)N1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


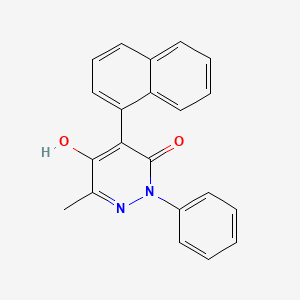
![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)


